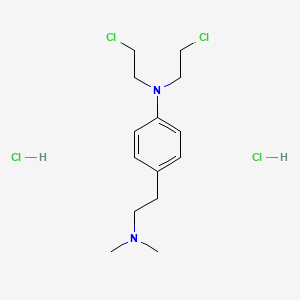
Phenethylamine, p-(bis(2-chloroethyl)amino)-N,N-dimethyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CB 3039 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a member of the cucurbituril family, which are macrocyclic molecules known for their ability to form stable complexes with various guest molecules. These complexes have applications in areas such as drug delivery, catalysis, and molecular recognition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CB 3039 typically involves the condensation of glycoluril with formaldehyde under acidic conditions. This reaction forms a macrocyclic structure with a hydrophobic cavity capable of encapsulating guest molecules. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired cucurbituril derivative.
Industrial Production Methods
In an industrial setting, the production of CB 3039 involves scaling up the synthetic route while maintaining stringent control over reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
CB 3039 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cucurbituril ring.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
科学研究应用
CB 3039 has a wide range of applications in scientific research:
Chemistry: It is used as a molecular container for studying host-guest chemistry and for catalyzing specific reactions.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in drug delivery and molecular recognition studies.
Medicine: CB 3039 is explored for its potential in targeted drug delivery systems, where it can encapsulate therapeutic agents and release them at specific sites in the body.
Industry: In industrial applications, CB 3039 is used in the development of advanced materials and sensors due to its unique binding properties.
作用机制
The mechanism of action of CB 3039 involves its ability to form host-guest complexes with various molecules. The hydrophobic cavity of the cucurbituril ring encapsulates guest molecules, stabilizing them and altering their chemical reactivity. This encapsulation can enhance the solubility, stability, and bioavailability of guest molecules, making CB 3039 a valuable tool in drug delivery and catalysis.
相似化合物的比较
CB 3039 is compared with other members of the cucurbituril family, such as CB 6, CB 7, and CB 8. While all these compounds share a similar macrocyclic structure, CB 3039 is unique due to its specific cavity size and binding properties. This uniqueness allows it to form complexes with a different range of guest molecules compared to its analogs.
List of Similar Compounds
- CB 6
- CB 7
- CB 8
These compounds differ in their cavity sizes and the types of guest molecules they can encapsulate, highlighting the versatility and specificity of CB 3039 in various applications.
属性
CAS 编号 |
93720-66-2 |
|---|---|
分子式 |
C14H24Cl4N2 |
分子量 |
362.2 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[2-(dimethylamino)ethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H22Cl2N2.2ClH/c1-17(2)10-7-13-3-5-14(6-4-13)18(11-8-15)12-9-16;;/h3-6H,7-12H2,1-2H3;2*1H |
InChI 键 |
JMGNBZQOJMKPQS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CC=C(C=C1)N(CCCl)CCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


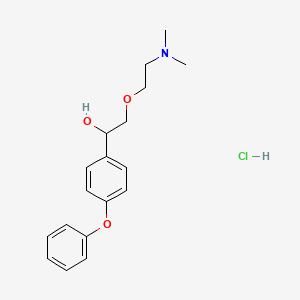
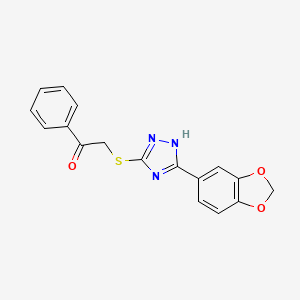
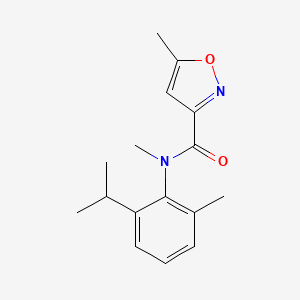

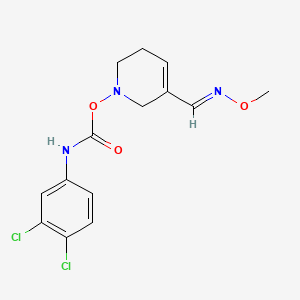
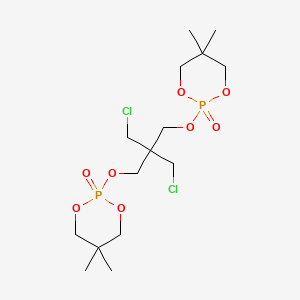

![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)

![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)

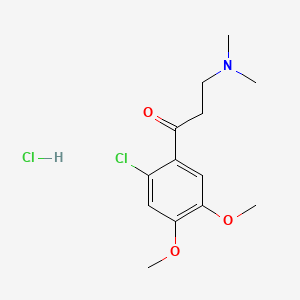
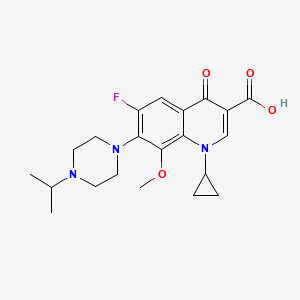
![6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid](/img/structure/B12724973.png)
